3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol
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Overview
Description
3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol is an organic compound with the molecular formula C12H8F2O2 and a molecular weight of 222.188 g/mol . This compound is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s known that the presence of fluorine atoms in organic compounds can significantly alter their chemical behavior and biological activity, potentially enhancing their binding affinity to certain biological targets .
Biochemical Pathways
It’s worth noting that fluorinated compounds are often involved in various biochemical processes due to their unique properties .
Pharmacokinetics
The presence of fluorine atoms can influence these properties, potentially enhancing the compound’s stability and bioavailability .
Result of Action
As a fluorinated biphenyl derivative, it may exhibit various biological activities depending on its specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’,4-difluoro-[1,1’-biphenyl]-2,4’-diol . Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol typically involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with 3-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Scientific Research Applications
3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol is used in various scientific research fields, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of fluorescent probes and bioactive molecules.
Industry: Used in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with an acetic acid group instead of a second phenyl ring.
2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol: Similar biphenyl structure with different fluorine and hydroxyl group positions.
(3-Fluoro-4-hydroxyphenyl)boronic acid: Contains a boronic acid group instead of a second hydroxyl group.
Uniqueness
3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol is unique due to its specific arrangement of fluorine and hydroxyl groups on a biphenyl scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
3-fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-7-1-3-10(12(16)5-7)9-4-2-8(15)6-11(9)14/h1-6,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNINLSPZGNERJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684191 |
Source
|
Record name | 2',4-Difluoro[1,1'-biphenyl]-2,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-29-9 |
Source
|
Record name | 2',4-Difluoro[1,1'-biphenyl]-2,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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